molecular formula C10H11ClN4O B15240759 (S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one

(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one

Cat. No.: B15240759
M. Wt: 238.67 g/mol
InChI Key: QOBVGSJQFSUNLW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one is a complex organic compound with a unique structure that includes a chloro group, a methyl group, and a tetrahydropyrrolo ring fused to a pteridinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one typically involves multi-step organic reactions. One common approach is to start with a suitable pteridine derivative and introduce the chloro and methyl groups through selective halogenation and alkylation reactions. The tetrahydropyrrolo ring can be formed through cyclization reactions under specific conditions, such as using strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to new treatments for diseases, especially if it exhibits activity against certain pathogens or cancer cells.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5H-purin-6-amine: A compound with a similar core structure but different functional groups.

    2,4-pyrimidinedione: Another related compound with a pyrimidine core.

    N-methylhydroxylamine: A simpler compound with different functional groups.

Uniqueness

(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

(6aS)-2-chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6-one

InChI

InChI=1S/C10H11ClN4O/c1-14-7-5-12-10(11)13-8(7)15-4-2-3-6(15)9(14)16/h5-6H,2-4H2,1H3/t6-/m0/s1

InChI Key

QOBVGSJQFSUNLW-LURJTMIESA-N

Isomeric SMILES

CN1C2=CN=C(N=C2N3CCC[C@H]3C1=O)Cl

Canonical SMILES

CN1C2=CN=C(N=C2N3CCCC3C1=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.